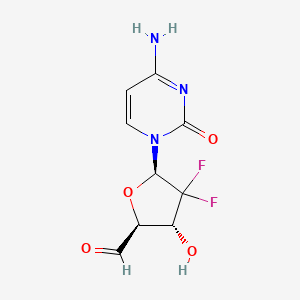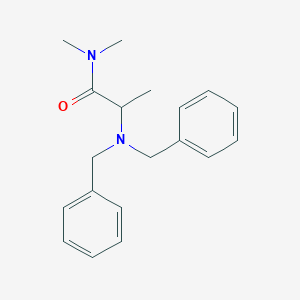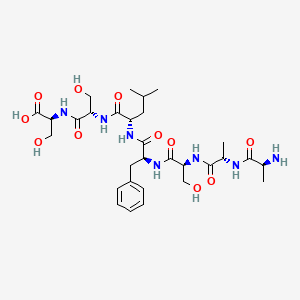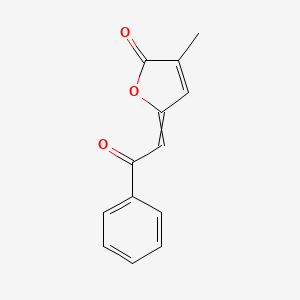
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the sugar moiety.
Reduction: Reduction reactions may target the carbonyl groups or other oxidized functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine ring or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral pH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a probe to study reaction mechanisms.
Biology
In biological research, nucleoside analogs like this one are often used to investigate DNA and RNA synthesis, repair, and function.
Medicine
Medically, this compound may be explored for its potential antiviral or anticancer properties. Nucleoside analogs can inhibit viral replication or interfere with cancer cell proliferation by incorporating into DNA or RNA and causing chain termination.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs or as a reference standard in quality control processes.
作用機序
The mechanism of action of 4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one likely involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This can disrupt viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Uniqueness
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one is unique due to its specific structural modifications, such as the presence of fluorine atoms and the deoxy sugar moiety. These modifications can enhance its stability, bioavailability, and specificity for certain biological targets.
特性
CAS番号 |
921221-41-2 |
|---|---|
分子式 |
C9H9F2N3O4 |
分子量 |
261.18 g/mol |
IUPAC名 |
(2S,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C9H9F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-4,6-7,16H,(H2,12,13,17)/t4-,6-,7-/m1/s1 |
InChIキー |
LWWBVLTUUVQXOJ-QPPQHZFASA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)C=O)O)(F)F |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)C=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)

![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)




![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)

![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)
![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)
![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)
